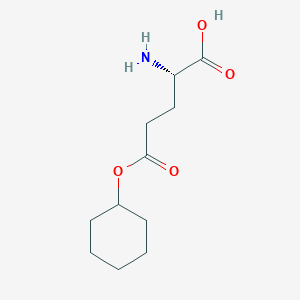

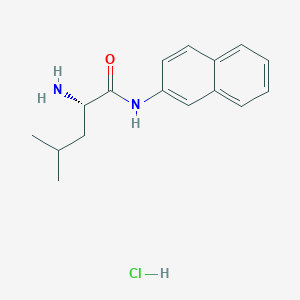

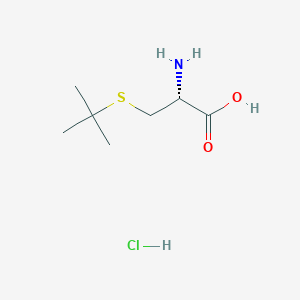

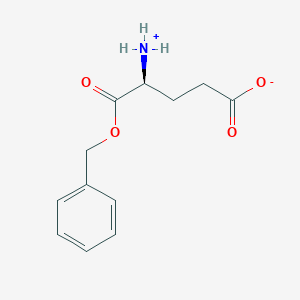

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide, also known as AMMC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

Several studies have focused on synthesizing and characterizing derivatives of compounds structurally similar to (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide. These derivatives often exhibit significant biological activities, including antimicrobial properties. For instance:

Synthesis of Substituted Chromeno[2,3-d]pyrimidinone Derivatives :

- A study described the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives using a solvent-free condensation process. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, highlighting their potential in pharmaceutical applications (Ghashang, Mansoor, & Aswin, 2013).

Antimicrobial Activity of Coumarin Derivatives :

- Research into the synthesis of [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins and related compounds revealed significant inhibitory activity against bacterial growth, indicating their potential as potent antimicrobial agents (Al-Rifai, Ayoub, Shakya, Safieh, & Mubarak, 2011).

Formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides :

- The Beckmann rearrangement of spiro-fused cycloalkanone oximes led to the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides, indicating a method for creating structurally complex and potentially biologically active compounds (Savel'ev, Tikhonov, & Rybalova, 2016).

Synthesis of Thiazolidin-4-ones Based on Coumarin Acids :

- A study explored the synthesis of Thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which are proposed to be screened for antibacterial activity against various bacteria (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Biochemical Applications and Probe Development

Some studies have focused on developing fluorescent probes and analyzing biochemical pathways, which are critical in medical research and diagnostics:

- Development of Fluorescent Probes :

- A fluorescent probe was developed for the selective detection of glutathione and cysteine in living cells, showcasing the application of coumarin derivatives in biological imaging and diagnostics (Wei, Yin, Shen, Zhang, Deng, Xue, Li, Guo, Zhang, & Yao, 2013).

Multitarget Strategies in Disease Treatment

Coumarin derivatives are also being studied for their therapeutic potential, particularly in addressing complex diseases like Alzheimer's:

- Alzheimer's Disease Treatment :

- A multitarget strategy involving the design, synthesis, and evaluation of coumarin-based derivatives was studied, aiming to address Alzheimer's disease by modifying the biological profile of the compounds (Montanari et al., 2016).

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20)/t9-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLILEIUKVIPULY-VFZGTOFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

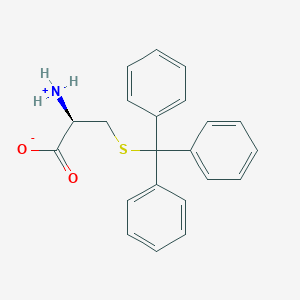

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)